molecular formula C18H22N2OS B5539165 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5539165
M. Wt: 314.4 g/mol
InChI Key: IVDFKPMUDCRTNH-QINSGFPZSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including the formation of thiazole rings, the introduction of substituents like tert-butylbenzyl groups, and the attachment of pyrrolidinyl moieties. These syntheses can be performed through condensation reactions, followed by specific functional group transformations. For instance, compounds with related structures have been synthesized via the reduction of benzylidene-thiazolamines, demonstrating the versatility of synthetic strategies for such molecules (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" has been determined by techniques such as single-crystal X-ray diffraction. These analyses reveal intricate details about molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and reactivity (Jorge Trilleras et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves complex reactions leading to the formation of structures with potential antitumor activities. One such compound, synthesized through the reduction of a similar precursor, showed good antitumor activity against the Hela cell line, indicating the relevance of these compounds in cancer research (叶姣 et al., 2015). The structural analysis, including single-crystal X-ray diffraction, reveals details about the molecular and crystal structure, contributing to the understanding of their biological activities.

Antimicrobial and Antioxidant Properties

Compounds structurally related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one have been evaluated for antimicrobial activities. Studies show that such compounds can exhibit significant antimicrobial properties against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents (N. Desai et al., 2022). Additionally, their antioxidant capabilities have been explored, indicating potential applications in protecting against oxidative stress-related damages (H. Mohammed et al., 2019).

Catalytic Applications

The structural motif of 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is also found in catalysts for chemical transformations. Research into N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, compounds with similar structural features, has demonstrated their efficiency as catalysts in ethylene polymerization, showcasing the diverse applications of such compounds beyond biological activities (S. Matsui et al., 2004).

Photophysical Properties

The exploration of photophysical properties is another area of interest. Compounds resembling 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, such as thiazolothiazole fluorophores, have been studied for their strong fluorescence and reversible electrochromism. These properties are valuable for applications in optoelectronics and sensing technologies, highlighting the potential of these compounds in material science (A. Woodward et al., 2017).

properties

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(21)19-17(22-15)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFKPMUDCRTNH-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-tert-butylbenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

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